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molecular formula C9H9BrO B1281384 2-Bromo-1-(o-tolyl)ethanone CAS No. 51012-65-8

2-Bromo-1-(o-tolyl)ethanone

Cat. No. B1281384
M. Wt: 213.07 g/mol
InChI Key: XMGAXELQRATLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278915B2

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged 60 mL of Acetic acid. To the stirred solvent was added 1-o-tolyl-ethanone (3.0 g, 22.35 mmol) RM cooled to 0° C. was added 47% hydrobromic acid (9.7 mL, 178.63 mmol), pyridinium hydro bromide per bromide (8.6 g, 26.89 mmol) slowly. The resulting mixture was stirred at RT for 3 h. The RM was then quenched with 10% sodium bicarbonate solution in water (150 mL) at 0° C. and extracted with ethyl acetate (75 mL×2). The organic layer was washed with saturated brine solution (50 mL) and dried over anhydrous Na2SO4 and evaporated to dryness. The crude compound thus obtained was purified by column chromatography on silica gel (100/200 mesh), using petroleum ether (60-80) and ethyl acetate (ratio) as eluent to give the product (2.50 g, yield: 52.5%)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
pyridinium hydro bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
52.5%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:9])[CH3:8].[BrH:11].Br.[NH+]1C=CC=CC=1.[Br-]>C(O)(=O)C>[Br:11][CH2:8][C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)C(C)=O)C
Step Two
Name
Quantity
9.7 mL
Type
reactant
Smiles
Br
Name
pyridinium hydro bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.[NH+]1=CC=CC=C1
Name
Quantity
8.6 g
Type
reactant
Smiles
[Br-]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL RB flask fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The RM was then quenched with 10% sodium bicarbonate solution in water (150 mL) at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (75 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude compound thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (100/200 mesh)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 52.5%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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